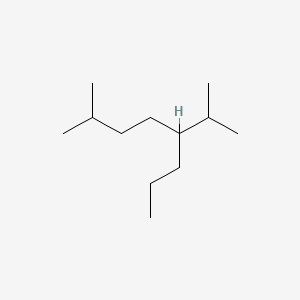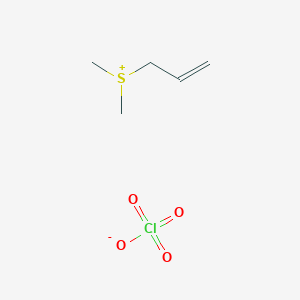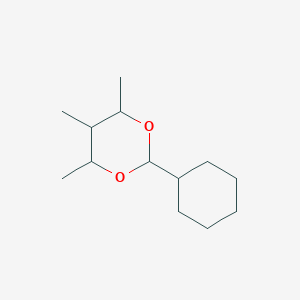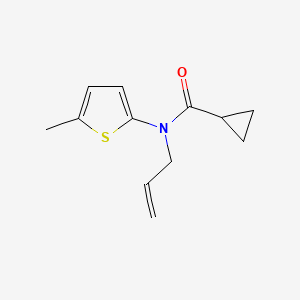
2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-ethyl-1,3-dihydro-3-methyl-2H-indol-2-one
- 5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 3-Phenyl-1,3-dihydro-2H-indol-2-one
Uniqueness
2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- stands out due to its unique combination of a bromine atom, a diethylamino group, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62095-35-6 |
|---|---|
Molecular Formula |
C18H19BrN2O |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
5-bromo-3-(diethylamino)-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C18H19BrN2O/c1-3-21(4-2)18(13-8-6-5-7-9-13)15-12-14(19)10-11-16(15)20-17(18)22/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
KHGHPLJVWCWZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14537349.png)



![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)



amino}benzene-1-sulfonic acid](/img/structure/B14537390.png)



silane](/img/structure/B14537421.png)

